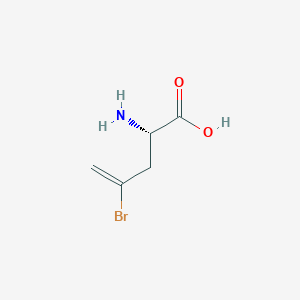

(S)-2-Amino-4-bromopent-4-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

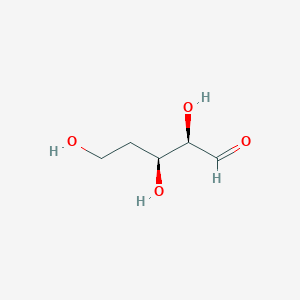

(S)-2-Amino-4-bromopent-4-enoic acid, commonly referred to as (S)-2-ABP, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound with a wide range of biochemical and physiological properties, making it a valuable tool in many different areas of study.

Aplicaciones Científicas De Investigación

Geochemical Applications

Amino acids, including specific enantiomers such as (S)-2-amino-4-bromopent-4-enoic acid, play a crucial role in geochronology through the chemical racemization reaction. This method relies on the transformation of amino acid enantiomers over geological time, providing a measure of time since the death of an organism. The process is influenced by environmental factors such as temperature and pH, making it a valuable tool for understanding geochemical processes and the historical temperature fluctuations on Earth (Schroeder & Bada, 1976).

Synthesis and Transformations in Drug Research

The versatile chemistry of amino acids allows for their incorporation into complex molecules for drug research. Metathesis reactions, involving (S)-2-amino-4-bromopent-4-enoic acid derivatives, are extensively utilized in synthesizing cyclic β-amino acids, which are significant in medicinal chemistry for creating new drug molecules. This approach offers selective and stereocontrolled methodologies for accessing a variety of functionalized β-amino acid derivatives, showcasing the potential of such compounds in the development of therapeutics (Kiss et al., 2018).

Enantioseparation in Analytical Chemistry

Amino acids, including (S)-2-amino-4-bromopent-4-enoic acid, are fundamental in the development of analytical techniques for enantioseparation. The use of chiral auxiliaries based on amino acids in cyanuric chloride-based chiral derivatizing agents illustrates the crucial role of these compounds in separating enantiomers. This method is essential for assessing the enantiomeric purity of pharmaceuticals and developing analytical procedures for a variety of chiral compounds, highlighting the importance of amino acids in analytical chemistry (Batra & Bhushan, 2014).

Propiedades

IUPAC Name |

(2S)-2-amino-4-bromopent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCSGBSYHNQHFD-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C[C@@H](C(=O)O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376138 |

Source

|

| Record name | L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-4-bromopent-4-enoic acid | |

CAS RN |

151144-96-6 |

Source

|

| Record name | L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)

![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)